

Application Notes: Determination of Reactive Silicate in Seawater using Ammonium Molybdate

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Compound of Interest		
Compound Name:	Ammonium molybdate	
Cat. No.:	B1670391	Get Quote

Introduction

The analysis of reactive silicate in seawater is a critical component of oceanographic research, providing insights into biogeochemical cycles, primary productivity, and the overall health of marine ecosystems. Silicate is an essential nutrient for the growth of diatoms, a major group of phytoplankton that form the base of many marine food webs. The concentration of silicate can, therefore, be a limiting factor for primary production in certain regions. This document provides a detailed protocol for the determination of reactive silicate in seawater using the well-established colorimetric method involving **ammonium molybdate**.

Principle of the Method

The determination of reactive silicate is based on the reaction of silicate in a seawater sample with an acidic solution of **ammonium molybdate** to form a yellow silicomolybdate complex.[1] [2][3][4] This complex is then reduced, typically by a solution containing metol and oxalic acid, to form a intensely colored "molybdenum blue" compound.[1][2][5][6][7] The absorbance of this blue solution is measured spectrophotometrically at a specific wavelength, and the concentration of silicate is determined by comparison with a standard curve. Oxalic acid is added to decompose any phosphomolybdate and arsenomolybdate complexes that may form, thus eliminating potential interference from phosphate and arsenate.[1][2][6][8]

Experimental Protocols

This protocol is adapted from the widely used method of Strickland and Parsons (1968).[1][2]







1. Reagent Preparation

Proper preparation of reagents is crucial for accurate results. All reagents should be prepared using deionized or Milli-Q water and stored in polyethylene bottles to prevent silica contamination from glassware.[1][2][5]



Reagent	Preparation Procedure	Storage and Stability
Molybdate Reagent	Dissolve 4.0 g of ammonium paramolybdate, (NH4)6M07O24·4H2O, in approximately 300 ml of deionized water. Slowly add 12.0 ml of concentrated hydrochloric acid (HCl) and mix. Bring the final volume to 500 ml with deionized water.[1] [2][6]	Store in a polyethylene bottle in a refrigerator. The solution is stable for several months but should be discarded if a white precipitate forms.[1][2]
Metol-Sulphite Solution	Dissolve 6 g of anhydrous sodium sulphite (Na ₂ SO ₃) in 500 ml of deionized water. Then, add 10 g of metol (pmethylaminophenol sulfate) and wait for it to dissolve. Filter the solution through a No. 1 Whatman filter paper.[1][2][6]	Store in a tightly stoppered glass bottle. This solution should be replaced monthly.[1]
Oxalic Acid Solution	Prepare a saturated solution by shaking 50 g of oxalic acid dihydrate ((COOH) ₂ ·2H ₂ O) with 500 ml of deionized water. [1][2][6]	Store in a glass bottle. The solution is stable indefinitely and can be decanted from the crystals for use.[1][2][6]
Sulfuric Acid Solution (50% v/v)	Slowly and carefully add 250 ml of concentrated sulfuric acid (H ₂ SO ₄) to 250 ml of deionized water in a flask, while cooling the flask in a water bath. After cooling to room temperature, make up the volume to 500 ml with deionized water.[1][2][6]	Store in a glass bottle.



Reducing Reagent	Mix 100 ml of the metol- sulphite solution with 60 ml of the oxalic acid solution. Slowly add 60 ml of the 50% sulfuric acid solution and bring the final volume to 300 ml with deionized water.[1][2][6]	This reagent should be prepared fresh for immediate use.[1][2][6]
Primary Silicate Standard	Dissolve 0.9403 g of dried sodium hexafluorosilicate (Na ₂ SiF ₆) in deionized water and make up to 1 liter.[1]	Store in a dark polypropylene bottle. This primary standard has a concentration of 5 mmol/L.[1]
Working Standards	Prepare a series of working standards by diluting the primary standard with low-silicate seawater or artificial seawater.[1][2] For example, to prepare 50, 25, 10, and 5 µM standards, dilute 10 ml, 5 ml, 2 ml, and 1 ml of the primary standard, respectively, to 1000 ml.[2]	These solutions should be stored in plastic beakers and used within a few hours.[2]
Artificial Seawater	Dissolve 25 g of sodium chloride (NaCl) and 8 g of magnesium sulfate heptahydrate (MgSO ₄ ·7H ₂ O) in each liter of deionized water.[6]	Store in a polyethylene container. The silicate content should be negligible.[6]

2. Sample Collection and Handling

- Samples should be collected in clean, acid-washed polyethylene or polypropylene bottles.[2] [8]
- It is recommended to rinse the sample bottles three times with the sample water before filling.[8]

Methodological & Application





- Samples should be analyzed as soon as possible after collection. If storage is necessary, freezing at -20°C is a suitable option for several months. However, for samples with high silicate concentrations (>50 μg-at Si/liter), analysis at sea is recommended to avoid potential decreases in reactive silicate.[6]
- Before analysis, allow frozen samples to thaw completely and reach a temperature between 18° and 25°C.[1][2]
- 3. Analytical Procedure
- To a dry 50 ml measuring cylinder with a stopper, add 10 ml of the molybdate reagent.[1][2]
 [6]
- Pipette 25 ml of the seawater sample into the cylinder.[1][2][6]
- Stopper the cylinder, mix the solution, and allow it to stand for 10 minutes for the formation of the silicomolybdate complex.[1][2][6] This reaction time is critical and should not be delayed for more than 30 minutes before adding the reducing agent.[2][6]
- Rapidly add the reducing reagent to bring the total volume to 50 ml and mix immediately.[1]
 [2][6]
- Allow the solution to stand for color development. The time required depends on the silicate concentration; 1 hour is sufficient for concentrations below 50 μM, while at least 3 hours should be allowed for concentrations exceeding 75 μM.[2] A 2-3 hour standing time is generally recommended.[1][2][6]
- Measure the absorbance of the solution at 810 nm using a spectrophotometer.[1][2][6] Use a
 1 cm cuvette for higher concentrations and a 10 cm cuvette for lower concentrations to
 increase sensitivity.[6]
- A reagent blank should be determined for each batch of samples using open ocean surface seawater or artificial seawater with a known low silicate concentration. The procedure is identical to the sample analysis.[1]
- 4. Calculation of Results



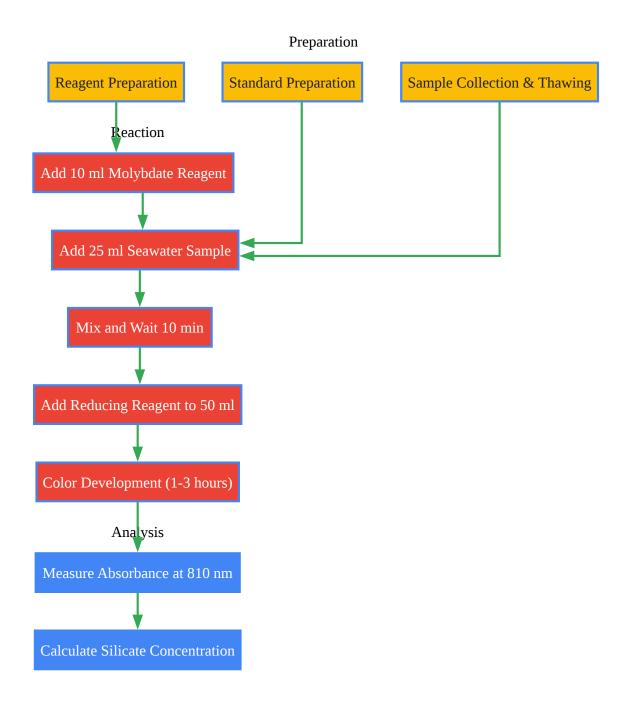
- Subtract the absorbance of the reagent blank from the absorbance values of the standards and the samples.
- Perform a linear regression of the corrected absorbance values of the standards against their known concentrations to create a calibration curve.
- The slope of this line is the standardization factor (F).[2]
- Calculate the silicate concentration in the samples using the following formula: Silicate Concentration (µmol/kg) = Corrected Absorbance × F
- A salinity correction may be necessary if the sample salinity varies significantly from that of the standards.[2]

Quantitative Data Summary

Parameter	Value/Range	Reference
Method Detection Range	0.1 to 140 μmol/L	[2]
Wavelength for Absorbance	810 nm	[1][2][6]
Reaction Time (Molybdate)	10 minutes	[1][2][6]
Color Development Time	1 - 3 hours (concentration dependent)	[2]
Sample Volume	25 ml	[1][2][6]
Molybdate Reagent Volume	10 ml	[1][2][6]
Final Volume	50 ml	[1][2][6]

Visualizations

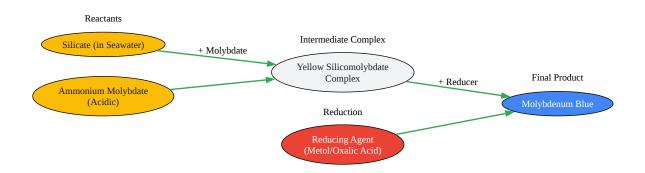




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Caption: Experimental workflow for silicate analysis.





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Caption: Chemical reaction pathway for silicate analysis.

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